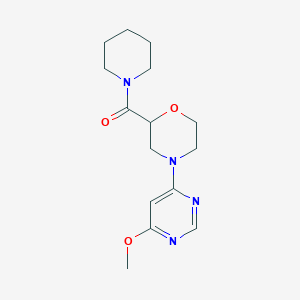

![molecular formula C13H17N7O2 B6460547 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine CAS No. 2549015-10-1](/img/structure/B6460547.png)

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group attached . The molecular formula is C10H17ClN4O3 .Chemical Reactions Analysis

DMTMM is used in amide coupling, one of the most common reactions in organic chemistry . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis

The molar mass of DMTMM is 276.72 g·mol−1 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amineA has been studied for its potential applications in drug design. It has been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been studied for its potential to modulate the activity of several proteins, including the human neutrophil elastase and the human epidermal growth factor receptor. It has also been studied for its potential to inhibit the growth of several human cancer cell lines. Furthermore, it has been studied for its potential to modulate the activity of the human estrogen receptor.

作用機序

Target of Action

The primary target of this compound is carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They play a crucial role in the biochemistry of life, being involved in the formation of proteins, carbohydrates, and lipids.

Mode of Action

The compound interacts with its targets through a process known as amidation . Amidation is a type of condensation reaction that involves the conversion of a carboxylic acid to an amide. The compound acts as a condensation reagent, facilitating the reaction between carboxylic acids and amines to form amides .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis . Amides are important in biochemistry, as they form the backbone of proteins. The formation of amides from carboxylic acids and amines is a key step in protein synthesis.

Pharmacokinetics

It is known that the compound is highly reactive, suggesting that it may be rapidly metabolized and excreted .

Result of Action

The result of the compound’s action is the formation of amides from carboxylic acids and amines . This can have significant effects at the molecular and cellular level, as amides are integral to the structure and function of proteins.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound mediates amidation reactions in alcohol and aqueous solutions . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, the compound should be protected from light and stored in a dry place to maintain its stability .

実験室実験の利点と制限

The main advantages of using 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amineA in laboratory experiments are its relatively low cost and ease of synthesis. Furthermore, it has been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial activities, which makes it a potential therapeutic agent. However, the mechanism of action of this molecule is not yet fully understood, and further research is needed to elucidate its exact mode of action.

将来の方向性

The potential future directions for the study of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amineA include further research into its mechanism of action, its potential therapeutic applications, and its potential to modulate the activity of various proteins. In addition, further studies could be conducted to assess its potential toxicity and pharmacokinetics. Furthermore, additional research could be conducted to explore its potential to modulate the activity of the human estrogen receptor. Finally, further studies could be conducted to explore its potential to modulate the activity of other proteins, such as the human immunodeficiency virus-1 protease and the human cytochrome P450 enzymes.

合成法

The synthesis of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amineA has been reported in the literature. The method involves the reaction of an aminotriazinone with a pyrazinoyl azetidin-3-yl group in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80°C. The reaction is followed by the addition of a reducing agent such as sodium borohydride (NaBH4) to obtain the desired product.

Safety and Hazards

特性

IUPAC Name |

4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2/c1-19(11-16-12(21-2)18-13(17-11)22-3)9-7-20(8-9)10-6-14-4-5-15-10/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAZCCQFGFNJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460471.png)

![4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460476.png)

![4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460478.png)

![4-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460517.png)

![2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6460524.png)

![2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6460530.png)

![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6460531.png)

![N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6460538.png)

![4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460543.png)

![4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460551.png)

![4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460559.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B6460562.png)

![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine](/img/structure/B6460563.png)